

Becampanel: Application Notes and Protocols for Neuroprotection Assays

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Compound of Interest		
Compound Name:	Becampanel	
Cat. No.:	B1667860	Get Quote

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Introduction

Becampanel (formerly AMP397) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with an IC50 of 11 nM. [1] As a key player in mediating fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is implicated in a cascade of excitotoxic events that lead to neuronal damage in various neurological disorders. These conditions include cerebral ischemia, epilepsy, and neuropathic pain.[1] The overactivation of AMPA receptors leads to excessive calcium influx, triggering downstream pathways that result in neuronal injury and death. By blocking this receptor, **becampanel** presents a promising therapeutic strategy for neuroprotection.

These application notes provide detailed protocols for assessing the neuroprotective effects of **becampanel** in both in vitro and in vivo models of neuronal injury.

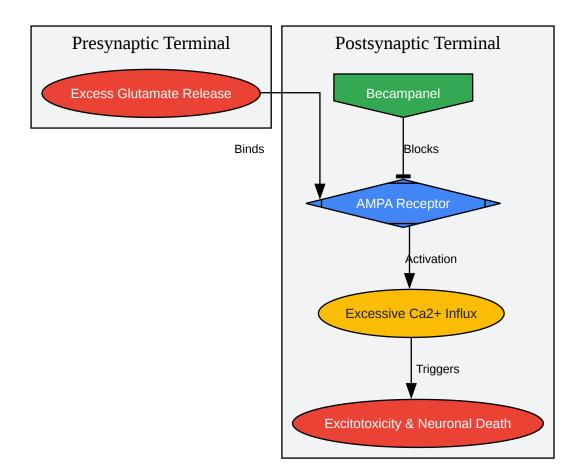
Mechanism of Action: Attenuation of Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the brain. Under pathological conditions such as stroke or epilepsy, excessive glutamate release leads to the overstimulation of its receptors, particularly the AMPA and NMDA receptors. The binding of glutamate to AMPA receptors opens ion channels, causing an influx of Na+ and Ca2+ into the neuron. This sustained influx of ions, especially Ca2+, triggers a cascade of detrimental intracellular events,



including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal cell death.

Becampanel, as a competitive AMPA receptor antagonist, directly competes with glutamate for binding to the receptor. This action prevents the ion channel from opening, thereby inhibiting the excessive influx of cations and mitigating the downstream excitotoxic cascade.









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References

- 1. Becampanel Wikipedia [en.wikipedia.org]
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